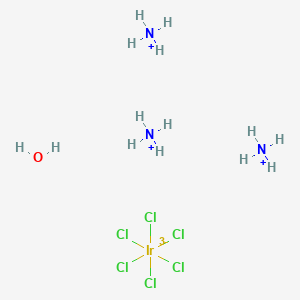
4-(3-Fluorophenyl)-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorophenols are a type of aromatic compound where one or more hydrogen atoms attached to a phenol group are replaced by fluorine atoms. They are used in various fields due to their unique properties, such as high reactivity and stability .
Synthesis Analysis
The synthesis of fluorophenols often involves electrophilic aromatic substitution or nucleophilic aromatic substitution. The specific method can vary depending on the position and number of fluorine atoms .Molecular Structure Analysis
Fluorophenols, like other aromatic compounds, have a planar, cyclic structure with conjugated pi bonds. The presence of fluorine atoms can influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
Fluorophenols can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
Fluorophenols are generally crystalline solids that are soluble in organic solvents and insoluble in water. Their melting points, boiling points, and other physical properties can vary depending on the specific structure .Applications De Recherche Scientifique
Bioremediation of Environmental Pollutants
Bioremediation of Fluorophenols : Research has shown that cultured marine microalgae, such as Amphidinium crassum, can glucosylate fluorophenols into their corresponding β-D-glucosides. This process is significant for the bioremediation of environmental pollutants, demonstrating the potential of using marine microalgae for detoxifying environments contaminated with fluorophenol derivatives (Shimoda & Hamada, 2010).
Synthesis of Radiopharmaceuticals
Development of Radiopharmaceuticals : Fluorophenols, including those structurally related to 4-(3-Fluorophenyl)-2-fluorophenol, have been used as precursors for synthesizing radiopharmaceuticals. For instance, no-carrier-added 4-[18F]Fluorophenol has been synthesized for use in creating complex radiopharmaceuticals, demonstrating the compound's versatility in medicinal applications (Ross et al., 2011).
Advanced Materials and Chemical Synthesis
High-Performance Polymers : Compounds derived from fluorophenols, such as 4-(2-fluoro-4-hydroxyphenyl)-phthalazin-1(2H)-one, have been utilized in synthesizing high-performance polymers. These polymers exhibit distinguished thermal properties and solubility, which are critical for applications in engineering plastics and membrane materials (Xiao et al., 2003).
Potential Antibacterial Agents
Synthesis of New Biologically Active Molecules : Fluorophenyl groups have been incorporated into the synthesis of thiadiazolotriazinones, showing promise as potential antibacterial agents. This highlights the pharmacophore's versatility in developing new therapeutics (Holla et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-4-(3-fluorophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9/h1-7,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEBZMMQFAMHHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600675 |
Source


|
| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214390-52-9 |
Source


|
| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)




